3-Bromo-5-methyl-1-tosylazepan-4-one
Description
3-Bromo-5-methyl-1-tosylazepan-4-one is a brominated azepanone derivative featuring a seven-membered lactam ring substituted with a bromine atom at position 3, a methyl group at position 5, and a tosyl (p-toluenesulfonyl) protecting group at position 1. This compound is commercially available through six suppliers, as noted in chemical databases . Its molecular formula is inferred to be C₁₄H₁₈BrNO₃S, with a molecular weight of approximately 360.3 g/mol. The tosyl group enhances its stability and reactivity in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis, particularly in pharmaceutical and materials science research.
Properties
CAS No. |
1247885-24-0 |
|---|---|
Molecular Formula |
C14H18BrNO3S |
Molecular Weight |
360.266 |
IUPAC Name |
3-bromo-5-methyl-1-(4-methylphenyl)sulfonylazepan-4-one |
InChI |
InChI=1S/C14H18BrNO3S/c1-10-3-5-12(6-4-10)20(18,19)16-8-7-11(2)14(17)13(15)9-16/h3-6,11,13H,7-9H2,1-2H3 |
InChI Key |
QPCYWHTZCWLLKY-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC(C1=O)Br)S(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
A comparative analysis of 3-bromo-5-methyl-1-tosylazepan-4-one with three related compounds is summarized below:
Key Observations :
- Core Structure Differences: The azepanone ring (7-membered lactam) in the target compound offers greater conformational flexibility compared to the rigid 5-membered pyrazole or pyrazol-3-one rings in analogues. This flexibility may influence binding interactions in medicinal chemistry applications .
- Substituent Effects :
- The tosyl group in the target compound acts as a robust protecting group and enhances leaving-group ability, facilitating substitution reactions. In contrast, phenyl or propyl groups in pyrazole derivatives prioritize steric or electronic modulation .
- The dual bromine atoms in the pyrazol-3-one derivative () increase electrophilicity, making it more reactive in alkylation reactions compared to the single bromine in the target compound .
Stability and Commercial Availability
- The target compound’s tosyl group improves stability under acidic or basic conditions, whereas pyrazole derivatives may exhibit sensitivity to oxidation. The pyrazol-3-one analogue’s bromomethyl group could render it moisture-sensitive .
- Commercial availability varies significantly: the target compound is supplied by six vendors, while its pyrazole analogues are less accessible (1–3 suppliers) .
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